Cas no 393536-19-1 ((R,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide)
393536-19-1 structure
Product Name:(R,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
Numéro CAS:393536-19-1
Le MF:C12H27NO2SSi
Mégawatts:277.498783349991
CID:5520090
PubChem ID:86644143
Update Time:2024-11-06
(R,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Propanesulfinamide, N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethylidene]-2-methyl-, [N(E),S(R)]-
- (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
- (R)-N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(2-(tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide
- (R)-2-Methyl-propane-2-sulfinic acid [2-(tert-butyl-dimethyl-silanyloxy)-ethylidene]-amide
- GYWHPULLAAZCJG-LRFDDAOPSA-N
- WLZ2845
- E85800
- GYWHPULLAAZCJG-MRXNPFEDSA-N
- (R)-2-methyl-propane-2-sulfinic acid [2-(tert-butyl-dimethyl-silanyloxy)ethylidene]-amide
- (R,E)-N -(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
- 393536-19-1
- (R,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
-
- Piscine à noyau: 1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3/t16-/m1/s1
- La clé Inchi: GYWHPULLAAZCJG-MRXNPFEDSA-N
- Sourire: [S@@](C(C)(C)C)(N=CCO[Si](C)(C)C(C)(C)C)=O
Propriétés calculées
- Qualité précise: 277.15317681g/mol
- Masse isotopique unique: 277.15317681g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 6
- Complexité: 301
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 1
- Surface topologique des pôles: 57.9Ų
Propriétés expérimentales
- Dense: 0.95±0.1 g/cm3(Predicted)
- Point d'ébullition: 323.1±44.0 °C(Predicted)
- Le PKA: 0.65±0.50(Predicted)
(R,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1825240-100mg |
(E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide |
393536-19-1 | 100mg |
¥1341.00 | 2024-05-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1825240-250mg |
(E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide |
393536-19-1 | 250mg |
¥2856.00 | 2024-05-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1825240-1g |
(E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide |
393536-19-1 | 1g |
¥7225.00 | 2024-05-15 | ||
| 1PlusChem | 1P027ROM-100mg |
(R,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide |
393536-19-1 | 95% | 100mg |
$161.00 | 2024-05-03 | |
| 1PlusChem | 1P027ROM-250mg |
(R,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide |
393536-19-1 | 95% | 250mg |
$260.00 | 2024-05-03 | |
| 1PlusChem | 1P027ROM-1g |
(R,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide |
393536-19-1 | 95% | 1g |
$686.00 | 2024-05-03 |
(R,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide Littérature connexe
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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